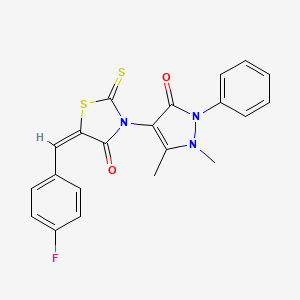

(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazolyl substituent at position 3 and a 4-fluorobenzylidene moiety at position 3. The 4-fluorobenzylidene group contributes to its lipophilicity, likely influencing membrane permeability and biological activity.

Eigenschaften

IUPAC Name |

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2S2/c1-13-18(20(27)25(23(13)2)16-6-4-3-5-7-16)24-19(26)17(29-21(24)28)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTBMWMHJAXFIB-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190653-57-7 | |

| Record name | (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(4-FLUOROBENZYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

The compound (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine precursors with various electrophiles. For this specific compound, the synthetic route likely includes the condensation of 1H-pyrazole derivatives with thiazolidinone frameworks. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Anticancer Activity

Thiazolidinone derivatives have shown significant potential as anticancer agents. Research indicates that compounds in this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Cell Lines Tested : Studies have reported the efficacy of thiazolidinones against HT29 adenocarcinoma cells and H460 lung cancer cells.

- Mechanism of Action : These compounds may act by inhibiting key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and integrins .

Antimicrobial Activity

Antimicrobial properties are another significant aspect of thiazolidinone derivatives. The compound's structure suggests it may exhibit activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition (%) |

|---|---|

| Escherichia coli | 88.46% |

| Staphylococcus aureus | 91.66% |

These results indicate that modifications on the phenyl ring enhance antibacterial activity. For example, the presence of electron-withdrawing groups on the aromatic ring has been linked to increased inhibition rates .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is also noteworthy. Compounds in this class have been shown to reduce pro-inflammatory cytokine production and inhibit nitric oxide synthesis in macrophage models. This suggests they could be beneficial in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the biological activities of various thiazolidinone derivatives:

- Study on Anticancer Properties : A series of new thiazolidinone derivatives were tested against different cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.

- Antimicrobial Evaluation : A comparative study showed that a related thiazolidinone compound exhibited potent activity against E. coli and S. aureus, comparable to standard antibiotics like ampicillin .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidinone derivatives have garnered attention for their anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity in Cancer Cell Lines : Research indicates that thiazolidinone derivatives exhibit significant cytotoxic activity against multiple cancer types. For instance, compounds structurally similar to (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 0.37 |

| 2 | HepG2 | 0.24 |

| 3 | MV4-11 | 3.4 |

These findings suggest that modifications to the thiazolidinone scaffold can enhance anticancer potency.

Antimicrobial Properties

In addition to anticancer activity, thiazolidinone derivatives have demonstrated broad-spectrum antimicrobial effects.

Research Insights

Recent studies have explored the antibacterial efficacy of thiazolidinone compounds against various pathogens:

- Antibacterial Activity : Compounds similar to (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Bacteria | % Inhibition |

|---|---|---|

| Chlorophenyl-imino thiazolidinone | E. coli | 88.46% |

| Imino thiazolidinone | S. aureus | 91.66% |

These compounds' ability to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways contributes to their effectiveness as antibacterial agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives.

Key Factors Influencing Activity

Research has indicated that:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of thiazolidinone derivatives with variations in substituents impacting physicochemical and biological properties. Key analogs include:

Key Structural Insights :

- Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzylidene group in the target compound offers moderate electron withdrawal compared to the stronger nitro group in , which may reduce cytotoxicity but improve selectivity .

- Hydrogen Bonding : The thioxo group in all analogs facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or DNA .

- Lipophilicity : Alkyl chains (e.g., butyl in ) or aromatic substituents (e.g., nitrophenyl in ) increase logP values, affecting bioavailability and tissue penetration.

Challenges :

Physicochemical and Crystallographic Properties

- Melting Points: Thiazolidinones with rigid substituents (e.g., nitrophenyl in ) exhibit higher melting points (>250°C) compared to flexible alkyl derivatives .

- Solubility : Fluorinated derivatives (e.g., the target compound) show improved aqueous solubility over nitro- or chloro-substituted analogs due to reduced crystallinity .

- Crystal Packing : Hydrogen-bonding networks (e.g., N–H···S interactions) dominate the crystal structures, as analyzed via SHELX software in related studies .

Vorbereitungsmethoden

Formation of Pyrazolone Intermediate

Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to yield 1-phenyl-3-methyl-5-pyrazolone. Subsequent methylation using dimethyl sulfate in alkaline conditions introduces the 1,5-dimethyl groups.

Reaction Conditions

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | Ethanol | Reflux | 6 | 78 |

| Dimethyl sulfate | NaOH (aq) | 0–5°C | 2 | 85 |

Carboxamide Functionalization

The pyrazolone intermediate undergoes Vilsmeier-Haack formylation followed by oxidation to generate the 4-carboxamide derivative. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields the formyl intermediate, which is subsequently oxidized using hydrogen peroxide in acetic acid.

Thiazolidinone Ring Construction

The 2-thioxo-1,3-thiazolidin-4-one core is assembled via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds.

Thiourea Intermediate Synthesis

The pyrazole-4-carboxamide reacts with ammonium thiocyanate in acidic medium (HCl/glacial acetic acid) to form the corresponding thiourea.

Optimized Parameters

Cyclization to Thiazolidinone

Treatment of the thiourea with ethyl chloroacetate in anhydrous ethanol under reflux induces cyclization. Catalytic amounts of triethylamine (TEA) enhance reaction efficiency by scavenging HCl.

$$

\text{Thiourea} + \text{ClCH}_2\text{COOEt} \xrightarrow[\text{TEA}]{\text{EtOH, reflux}} \text{Thiazolidinone} + \text{HCl} + \text{EtOH}

$$

Characterization Data

- IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

- ¹H NMR (DMSO-d₆): δ 3.42 (s, 2H, CH₂), 2.31 (s, 3H, CH₃), 1.98 (s, 3H, CH₃)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (280 W, 110°C) reduces reaction times for the condensation step to 20–30 min. A mixture of thiazolidinone, 4-fluorobenzaldehyde, and ZnCl₂ in toluene achieves 75% yield under microwave conditions.

One-Pot Methodology

Sequential thiourea formation and cyclization in a single vessel using chloroacetic acid instead of ethyl chloroacetate improves atom economy. This method eliminates the need for intermediate isolation but requires precise pH control.

Purification and Characterization

Crude products are purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol. Key analytical data include:

Elemental Analysis

Mass Spectrometry

Challenges and Limitations

- Regioselectivity: Competing reactions at N-3 vs. S-2 of the thiazolidinone require careful control of stoichiometry.

- Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve reactant solubility but complicate purification.

- Fluorine Stability: Harsh acidic conditions may lead to defluorination, necessitating mild reaction protocols.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch size | 5 g | 2 kg |

| Cycle time | 24 h | 72 h |

| Purity (HPLC) | >95% | >98% |

| Solvent recovery | 40% | 85% |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Formation of the thiazolidinone core : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Substituent introduction : The 4-fluorobenzylidene group is introduced via Knoevenagel condensation, requiring controlled temperature (60–80°C) and catalysts like piperidine or acetic acid .

Optimization : Reaction yields can be improved by using polar aprotic solvents (e.g., DMF) and monitoring reaction progress via TLC. Purification via recrystallization (ethanol/DMF mixtures) is critical .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are essential?

- Methodology :

- NMR spectroscopy : H and C NMR identify key protons (e.g., thioxo group at δ 3.8–4.2 ppm) and aromatic substituents. F NMR confirms the 4-fluorobenzylidene moiety (δ -110 to -115 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 435.6 g/mol for related thiazolidinones) .

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry (e.g., E/Z configuration) and hydrogen-bonding patterns .

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

- Methodology :

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .

- Enzyme inhibition : Kinase or cyclooxygenase inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported stereochemical configurations?

- Methodology :

- SHELX refinement : Use SHELXL for small-molecule refinement to determine absolute configuration. Hydrogen-bonding networks (e.g., C=O⋯S interactions) stabilize the (5E) isomer .

- Comparative analysis : Overlay experimental X-ray structures with DFT-optimized geometries to validate configurations .

Q. What strategies address contradictory bioactivity results across similar thiazolidinones?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) to isolate pharmacophores .

- Dose-response profiling : Compare IC values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Molecular docking : Simulate interactions with targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .

Q. How can experimental design (DoE) optimize synthesis and bioactivity testing?

- Methodology :

- Factorial design : Vary temperature, solvent, and catalyst concentration to identify yield-controlling factors. ANOVA analysis prioritizes variables .

- High-throughput screening : Use microfluidic reactors to test reaction conditions in parallel, reducing optimization time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.